Cas no 2228683-93-8 (2-oxo-2-(oxolan-2-yl)acetic acid)

2-oxo-2-(oxolan-2-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-oxo-2-(oxolan-2-yl)acetic acid
- EN300-1818812
- 2228683-93-8
-
- インチ: 1S/C6H8O4/c7-5(6(8)9)4-2-1-3-10-4/h4H,1-3H2,(H,8,9)
- InChIKey: BRZSMXRMECYWKO-UHFFFAOYSA-N
- ほほえんだ: O1CCCC1C(C(=O)O)=O
計算された属性
- せいみつぶんしりょう: 144.04225873g/mol
- どういたいしつりょう: 144.04225873g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 63.6Ų
2-oxo-2-(oxolan-2-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1818812-10.0g |
2-oxo-2-(oxolan-2-yl)acetic acid |
2228683-93-8 | 10g |
$8611.0 | 2023-05-26 | ||
Enamine | EN300-1818812-2.5g |
2-oxo-2-(oxolan-2-yl)acetic acid |
2228683-93-8 | 2.5g |
$3925.0 | 2023-09-19 | ||
Enamine | EN300-1818812-0.5g |
2-oxo-2-(oxolan-2-yl)acetic acid |
2228683-93-8 | 0.5g |
$1922.0 | 2023-09-19 | ||
Enamine | EN300-1818812-0.05g |
2-oxo-2-(oxolan-2-yl)acetic acid |
2228683-93-8 | 0.05g |
$1682.0 | 2023-09-19 | ||
Enamine | EN300-1818812-5.0g |
2-oxo-2-(oxolan-2-yl)acetic acid |
2228683-93-8 | 5g |
$5807.0 | 2023-05-26 | ||
Enamine | EN300-1818812-0.25g |
2-oxo-2-(oxolan-2-yl)acetic acid |
2228683-93-8 | 0.25g |
$1841.0 | 2023-09-19 | ||
Enamine | EN300-1818812-0.1g |
2-oxo-2-(oxolan-2-yl)acetic acid |
2228683-93-8 | 0.1g |
$1761.0 | 2023-09-19 | ||
Enamine | EN300-1818812-1.0g |
2-oxo-2-(oxolan-2-yl)acetic acid |
2228683-93-8 | 1g |
$2002.0 | 2023-05-26 | ||
Enamine | EN300-1818812-10g |
2-oxo-2-(oxolan-2-yl)acetic acid |
2228683-93-8 | 10g |
$8611.0 | 2023-09-19 | ||
Enamine | EN300-1818812-5g |
2-oxo-2-(oxolan-2-yl)acetic acid |
2228683-93-8 | 5g |
$5807.0 | 2023-09-19 |
2-oxo-2-(oxolan-2-yl)acetic acid 関連文献
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
2-oxo-2-(oxolan-2-yl)acetic acidに関する追加情報
Introduction to 2-oxo-2-(oxolan-2-yl)acetic acid (CAS No: 2228683-93-8)
2-oxo-2-(oxolan-2-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No) 2228683-93-8, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, featuring a unique structural framework, has garnered attention due to its potential applications in synthetic chemistry and medicinal chemistry. The presence of both a β-keto acid moiety and an oxygenated heterocyclic ring makes it a versatile intermediate for the development of novel bioactive molecules.
The structural motif of 2-oxo-2-(oxolan-2-yl)acetic acid consists of a central 2-oxo group (also known as an acetyl group) attached to an α-hydroxy acid backbone, which is further functionalized with an oxolan ring. This oxolan ring, a five-membered oxygen-containing heterocycle, introduces additional conformational flexibility and reactivity, making it a valuable scaffold for medicinal chemists seeking to design molecules with enhanced binding affinity and selectivity. The compound's ability to participate in various chemical transformations, such as condensation reactions, cyclization processes, and nucleophilic additions, underscores its utility in synthetic methodologies.
In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their prevalence in biologically active natural products and synthetic drugs. The oxolan moiety, in particular, has been extensively studied for its role in modulating enzyme activity and receptor binding. For instance, derivatives of oxolane have been explored as inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The incorporation of this motif into 2-oxo-2-(oxolan-2-yl)acetic acid enhances its potential as a pharmacophore, enabling the design of molecules with tailored biological properties.
One of the most compelling aspects of 2-oxo-2-(oxolan-2-yl)acetic acid is its role as a key intermediate in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel therapeutic agents targeting specific biological pathways. For example, studies have demonstrated its utility in constructing analogs of known drugs that exhibit improved pharmacokinetic profiles or reduced toxicity. The β-keto acid functionality allows for further derivatization via enolate chemistry, enabling the introduction of diverse substituents that can fine-tune molecular interactions.
The synthesis of 2-oxo-2-(oxolan-2-yl)acetic acid itself presents an intriguing challenge due to the need to construct both the acetoacetate core and the oxolan ring with high precision. Advances in synthetic methodologies have enabled more efficient routes to this compound, often involving catalytic hydrogenation or metal-catalyzed cross-coupling reactions. These developments have not only simplified access to the compound but also provided opportunities for large-scale production and industrial applications.
Recent research has highlighted the potential of 2-oxo-2-(oxolan-2-yl)acetic acid in drug discovery efforts aimed at addressing unmet medical needs. For instance, computational studies have identified its derivatives as promising candidates for inhibiting kinases implicated in cancer progression. Additionally, experimental investigations have revealed that certain analogs exhibit anti-inflammatory properties by modulating cytokine production pathways. Such findings underscore the importance of exploring structurally diverse molecules like 2-oxo-2-(oxolan-2-ytl)acetic acid as starting points for therapeutic innovation.
The chemical reactivity of 2-oxy-oxylan 22 yl acetic acid makes it a valuable tool for developing new synthetic strategies. Its ability to undergo Michael additions, aldol condensations, and esterifications allows chemists to construct complex scaffolds efficiently. These reactions are particularly useful in generating libraries of compounds for high-throughput screening assays aimed at identifying novel bioactive entities. The versatility of this compound underscores its importance as a building block in modern drug discovery pipelines.
The pharmacological evaluation of derivatives derived from 2228683 93 8 has revealed intriguing biological activities across multiple therapeutic areas. Notably, some analogs have demonstrated efficacy in preclinical models as inhibitors of bacterial enzymes or viral proteases. These findings suggest that further optimization could lead to new treatments for infectious diseases or antiviral therapies. Moreover, the compound's compatibility with biocidal agents highlights its potential use in developing next-generation antimicrobial formulations.
The future prospects for research involving 2228683 93 8 oxalic oxolane acetic acid derivative are promising given its unique structural features and synthetic accessibility. As computational chemistry tools continue to improve, researchers will be better equipped to predict and design derivatives with enhanced biological activity using this scaffold. Additionally, advances in green chemistry principles may enable more sustainable synthetic routes for producing this compound on an industrial scale.
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